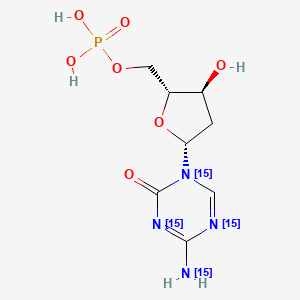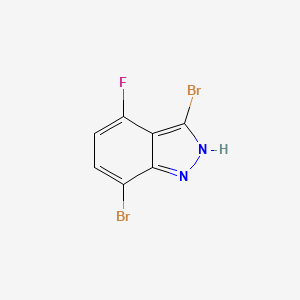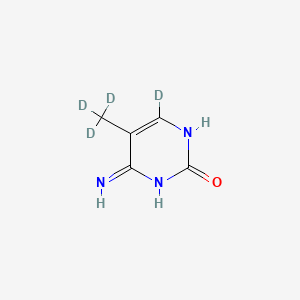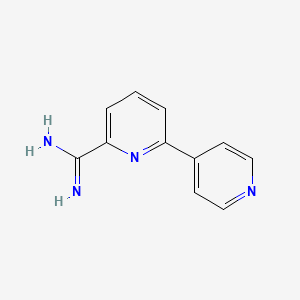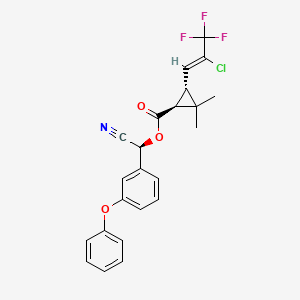
(1S)-trans-Y-Cyhalothrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high efficacy, rapid action, and relatively low toxicity to mammals. This compound is a stereoisomer of cyhalothrin, which enhances its insecticidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-trans-Y-Cyhalothrin involves several steps, starting from the basic building blocks of the compound. The key steps include the formation of the cyclopropane ring and the introduction of the cyano group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves the use of high-pressure systems and advanced purification techniques to isolate the desired isomer.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-trans-Y-Cyhalothrin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the insecticidal properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of insecticide action and the development of new insecticidal agents.
Biology: Researchers use it to investigate the effects of insecticides on various biological systems, including insect physiology and behavior.
Medicine: Although not directly used in medicine, studies on this compound contribute to understanding the potential health impacts of insecticide exposure.
Industry: It is widely used in agriculture to protect crops from pests, thereby increasing yield and reducing the need for other chemical treatments.
Mecanismo De Acción
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the death of the insect. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the regulation of nerve impulse transmission.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S)-trans-Y-Cyhalothrin include other pyrethroids such as permethrin, deltamethrin, and cypermethrin. These compounds share a similar mode of action but differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its specific stereochemistry, which enhances its insecticidal properties compared to other isomers. This makes it more effective at lower doses, reducing the environmental impact and potential for resistance development in pest populations.
Propiedades
Fórmula molecular |
C23H19ClF3NO3 |
|---|---|
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20+/m0/s1 |
Clave InChI |
ZXQYGBMAQZUVMI-XRKWRXIISA-N |
SMILES isomérico |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
SMILES canónico |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
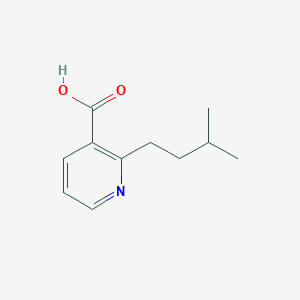
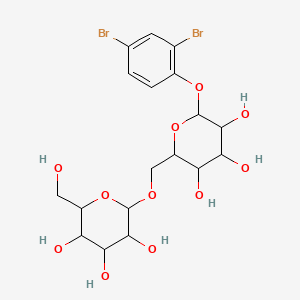
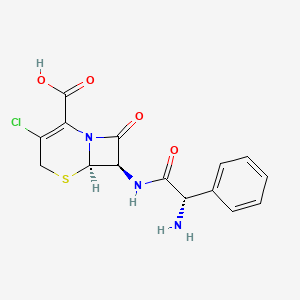
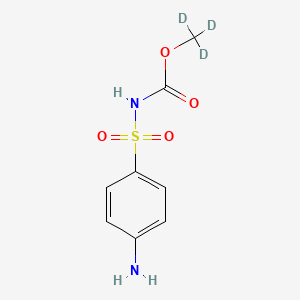
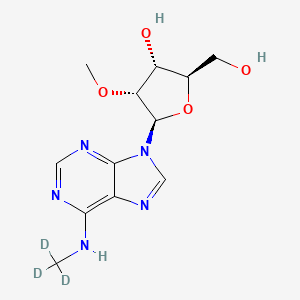
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)

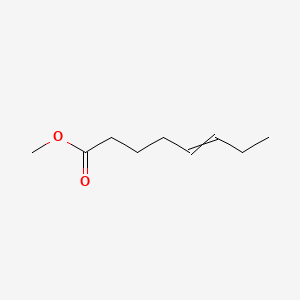
![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
